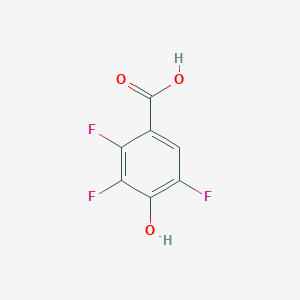

2,3,5-Trifluoro-4-hydroxybenzoic acid

Cat. No. B2770017

Key on ui cas rn:

156839-10-0

M. Wt: 192.093

InChI Key: FKTSVSIMQRELDT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05446198

Procedure details

50 g (0.258 mol) of 2,3,4,5-tetrafluorobenzoic acid and 41.4 g (1.04 mol) of sodium hydroxide are introduced first into 687 g of water, the resulting solution is heated to 100° C. and stirred at this temperature for 12 to 14.5 hours. The end point of the reaction is determined by gas chromatography. 57.2 g of calcium chloride are then added, and the pH is brought to 1 with 30% hydrochloric acid. The solutionis continuously extracted with MTBE (methyl tert.-butyl ether) for 16 hours, and the solvent is then distilled off. The dry residue (44.6 g) is recrystallized at 145° C. from 1,2-dichlorobenzene to give 42.1 g (0.219 mol, 85%) of white to slightly beige-colored 4-hydroxy-2,3,5-trifluorobenzoic acid which gives the expected values in all analytical tests. The 3-hydroxy-2,4,5-trifluorobenzoic acid content ofless than 5 mol % of the crude product also formed in the reaction is completely removed by dissolution and reprecipitation (recrystallization).

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]1[C:10]([F:11])=[C:9](F)[C:8]([F:13])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[OH-:14].[Na+].[Cl-].[Ca+2].[Cl-].Cl>O>[OH:14][C:9]1[C:8]([F:13])=[CH:7][C:3]([C:4]([OH:6])=[O:5])=[C:2]([F:1])[C:10]=1[F:11] |f:1.2,3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C(=O)O)C=C(C(=C1F)F)F

|

|

Name

|

|

|

Quantity

|

41.4 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

687 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

57.2 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Ca+2].[Cl-]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred at this temperature for 12 to 14.5 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The solutionis continuously extracted with MTBE (methyl tert.-butyl ether) for 16 hours

|

|

Duration

|

16 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the solvent is then distilled off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The dry residue (44.6 g) is recrystallized at 145° C. from 1,2-dichlorobenzene

|

Outcomes

Product

Details

Reaction Time |

13.25 (± 1.25) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=C(C(=C(C(=O)O)C=C1F)F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |